Cas no 85118-07-6 (3,4-Difluorobenzophenone)

3,4-Difluorobenzophenone is a fluorinated aromatic ketone with the molecular formula C13H8F2O. This compound is characterized by the presence of two fluorine atoms at the 3 and 4 positions on the benzene ring, enhancing its electron-withdrawing properties and reactivity. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The fluorine substituents improve its stability and influence the electronic properties of derived compounds, making it valuable for applications requiring tailored molecular interactions. Its high purity and consistent performance make it suitable for research and industrial-scale processes.
3,4-Difluorobenzophenone structure
3,4-Difluorobenzophenone structure
Product Name:3,4-Difluorobenzophenone
CAS No:85118-07-6
MF:C13H8F2O
MW:218.198830604553
MDL:MFCD00009892
CID:60839
PubChem ID:24857436
Update Time:2025-05-24

3,4-Difluorobenzophenone Chemical and Physical Properties

Names and Identifiers

    • (3,4-Difluorophenyl)(phenyl)methanone
    • 3,4-Difluorobenzophenone
    • (3,4-difluorophenyl)-phenylmethanone
    • DiMethylglyoxiMe
    • (3,4-Difluorophenyl)phenylmethanone
    • Methanone, (3,4-difluorophenyl)phenyl-
    • ZJTYHSBOZAQQGF-UHFFFAOYSA-N
    • (3,4-DIFLUORO-PHENYL)-PHENYL-METHANONE
    • 3,4-difluorophenyl phenyl ketone
    • PubChem4220
    • SBB067425
    • PC2694
    • TRA0047548
    • VZ25518
    • M
    • (3,4-Difluorophenyl)phenylmethanone (ACI)
    • NS-02554
    • (3,4-Difluorophenyl)(phenyl)methanone #
    • SY036775
    • DB-021887
    • J-501095
    • N11928
    • D3576
    • MFCD00009892
    • 3,4-Difluorobenzophenone, 98%
    • CS-W014804
    • DTXSID80234245
    • AKOS005257890
    • NS00065138
    • EINECS 285-659-4
    • SCHEMBL332679
    • AC-1570
    • 85118-07-6
    • MDL: MFCD00009892
    • Inchi: 1S/C13H8F2O/c14-11-7-6-10(8-12(11)15)13(16)9-4-2-1-3-5-9/h1-8H
    • InChI Key: ZJTYHSBOZAQQGF-UHFFFAOYSA-N
    • SMILES: O=C(C1C=C(F)C(F)=CC=1)C1C=CC=CC=1
    • BRN: 7808356

Computed Properties

  • Exact Mass: 218.05400
  • Monoisotopic Mass: 218.054321
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 248
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.7
  • Topological Polar Surface Area: 17.1

Experimental Properties

  • Color/Form: liquid
  • Density: 1.2543 (estimate)
  • Melting Point: 53.0 to 57.0 deg-C
  • Boiling Point: 314.2 °C at 760 mmHg
  • Flash Point: Degrees Fahrenheit:235.4°F
    Degrees Celsius:113°C
  • Refractive Index: 1.559
  • PSA: 17.07000
  • LogP: 3.19580
  • Solubility: Not determined

3,4-Difluorobenzophenone Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S37/39
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38
  • HazardClass:IRRITANT

3,4-Difluorobenzophenone Customs Data

  • HS CODE:2914700090
  • Customs Data:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

3,4-Difluorobenzophenone Pricemore >>

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3,4-Difluorobenzophenone Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Tripotassium phosphate Catalysts: [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-2-imidazolidinylidene]chloro(η3-2-propen-… Solvents: Toluene ,  Water ;  15 h, rt
Reference
General Method for the Suzuki-Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles Enabled by [Pd(NHC)(cin)Cl] at Room Temperature
Lei, Peng; Meng, Guangrong ; Ling, Yun; An, Jie ; Nolan, Steven P. ; et al, Organic Letters, 2017, 19(24), 6510-6513

Production Method 2

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: (SP-4-1)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-yliden… Solvents: Tetrahydrofuran ;  rt; 15 h, 60 °C
Reference
Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides
Lei, Peng; Meng, Guangrong ; Ling, Yun; An, Jie ; Szostak, Michal, Journal of Organic Chemistry, 2017, 82(13), 6638-6646

Production Method 3

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Water Catalysts: [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]chloro[… Solvents: Tetrahydrofuran ;  rt; 15 h, 65 °C
Reference
N-Methylamino Pyrimidyl Amides (MAPA): Highly Reactive, Electronically-Activated Amides in Catalytic N-C(O) Cleavage
Meng, Guangrong ; Lalancette, Roger; Szostak, Roman; Szostak, Michal, Organic Letters, 2017, 19(17), 4656-4659

Production Method 4

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Water Catalysts: [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]chloro[… Solvents: 2-Methyltetrahydrofuran ;  15 h, 23 °C
Reference
2-Methyltetrahydrofuran (2-MeTHF): A Green Solvent for Pd-NHC-Catalyzed Amide and Ester Suzuki-Miyaura Cross-Coupling by N-C/O-C Cleavage
Lei, Peng; Ling, Yun; An, Jie; Nolan, Steven P.; Szostak, Michal, Advanced Synthesis & Catalysis, 2019, 361(24), 5654-5660

Production Method 5

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]chloro[… Solvents: Tetrahydrofuran ;  rt; 15 h, 60 °C
Reference
General Method for the Suzuki-Miyaura Cross-Coupling of Amides Using Commercially Available, Air- and Moisture-Stable Palladium/NHC (NHC = N-Heterocyclic Carbene) Complexes
Lei, Peng; Meng, Guangrong ; Szostak, Michal, ACS Catalysis, 2017, 7(3), 1960-1965

Production Method 6

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: (SP-4-1)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-yliden… Solvents: 1,4-Dioxane ;  15 h, 80 °C
Reference
N-acylphthalimides: efficient acyl coupling reagents in Suzuki-Miyaura cross-coupling by N-C cleavage catalyzed by Pd-PEPPSI precatalysts
Rahman, Mahbubur Md.; Buchspies, Jonathan; Szostak, Michal, Catalysts, 2019, 9(2), 129/1-129/11

Production Method 7

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide ,  Water Solvents: Chloroform ;  3 h, reflux
1.2 Reagents: Sodium thiosulfate Solvents: Water
Reference
Synthesis of structurally diverse diarylketones through the diarylmethyl sp3 C-H oxidation
He, Chao; Zhang, Xiaohui; Huang, Ruofeng; Pan, Jing; Li, Jiaqiang; et al, Tetrahedron Letters, 2014, 55(32), 4458-4462

Production Method 8

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: (SP-4-1)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-yliden… Solvents: Tetrahydrofuran ;  rt; 15 h, 80 °C; 80 °C → rt
Reference
N-Acylcarbazoles and N-Acylindoles: Electronically Activated Amides for N-C(O) Cross-Coupling by Nlp to Ar Conjugation Switch
Buchspies, Jonathan; Rahman, Mahbubur Md.; Szostak, Roman; Szostak, Michal, Organic Letters, 2020, 22(12), 4703-4709

Production Method 9

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Boric acid (H3BO3) ,  Dichlorobis(tricyclohexylphosphine)palladium Solvents: Tetrahydrofuran ;  15 h, 120 °C
Reference
Suzuki-Miyaura Cross-Coupling of Amides using Well-Defined, Air-Stable [(PR3)2Pd(II)X2] Precatalysts
Ma, Siyue; Zhou, Tongliang; Li, Guangchen; Szostak, Michal, Advanced Synthesis & Catalysis, 2020, 362(9), 1887-1892

Production Method 10

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]chloro[… Solvents: Tetrahydrofuran ;  15 h, 23 °C
Reference
Suzuki-Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C-N and C-O bonds
Lei, Peng; Meng, Guangrong; Shi, Shicheng; Ling, Yun; An, Jie; et al, Chemical Science, 2017, 8(9), 6525-6530

Production Method 11

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: stereoisomer of [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-2-imidazolidinylidene]chl… Solvents: Tetrahydrofuran ;  rt; 15 h, 110 °C
Reference
Suzuki-Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N-C Cleavage
Meng, Guangrong ; Szostak, Roman; Szostak, Michal, Organic Letters, 2017, 19(13), 3596-3599

Production Method 12

Reaction Conditions
1.1 Catalysts: Trifluoromethanesulfonic acid Solvents: Benzene ;  15 h, 23 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Reference
Sterically-controlled intermolecular Friedel-Crafts acylation with twisted amides via selective N-C cleavage under mild conditions
Liu, Yongmei; Meng, Guangrong; Liu, Ruzhang; Szostak, Michal, Chemical Communications (Cambridge, 2016, 52(41), 6841-6844

Production Method 13

Reaction Conditions
1.1 Reagents: Water ,  Sodium dodecylbenzenesulfonate Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  16 h, rt
Reference
Direct Dehydrogenative Access to Unsymmetrical Phenones
Yu, Congjun; Huang, Raolin; Patureau, Frederic W., Angewandte Chemie, 2022, 61(20),

3,4-Difluorobenzophenone Raw materials

3,4-Difluorobenzophenone Preparation Products

3,4-Difluorobenzophenone Suppliers

Amadis Chemical Company Limited
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(CAS:85118-07-6)3,4-Difluorobenzophenone
Order Number:A19681
Stock Status:in Stock
Quantity:500g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:01
Price ($):387.0
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:85118-07-6)3,4-二氟二苯酮
Order Number:LE2471867
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:40
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Additional information on 3,4-Difluorobenzophenone

Recent Advances in the Application of 3,4-Difluorobenzophenone (CAS: 85118-07-6) in Chemical Biology and Pharmaceutical Research

3,4-Difluorobenzophenone (CAS: 85118-07-6) has emerged as a key intermediate in the synthesis of bioactive molecules and pharmaceutical compounds. Recent studies highlight its versatility in medicinal chemistry, particularly in the development of kinase inhibitors and antimicrobial agents. This compound's unique fluorinated aromatic structure enhances its binding affinity to target proteins, making it a valuable scaffold for drug discovery. The latest research explores its applications in modulating protein-protein interactions and as a precursor for novel therapeutic agents.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of 3,4-Difluorobenzophenone derivatives as selective inhibitors of EGFR tyrosine kinase, showing promising results in non-small cell lung cancer models. The researchers utilized structure-activity relationship (SAR) analysis to optimize the compound's pharmacokinetic properties, achieving improved bioavailability and reduced off-target effects. Molecular docking simulations revealed that the difluorobenzophenone moiety plays a critical role in stabilizing the inhibitor-enzyme complex through hydrophobic interactions and halogen bonding.

In the field of antimicrobial research, 3,4-Difluorobenzophenone has been incorporated into novel quinolone hybrids targeting drug-resistant bacterial strains. A recent European Journal of Medicinal Chemistry publication (2024) reported that these hybrids exhibit potent activity against MRSA and ESBL-producing E. coli, with MIC values significantly lower than conventional antibiotics. The fluorinated benzophenone component was found to enhance membrane permeability and inhibit efflux pump mechanisms, addressing key resistance pathways.

Ongoing research at several pharmaceutical companies is investigating 3,4-Difluorobenzophenone as a building block for next-generation antiviral agents. Preliminary results from in vitro studies suggest that derivatives containing this scaffold show inhibitory activity against SARS-CoV-2 main protease, with IC50 values in the low micromolar range. The compound's ability to maintain stability under physiological conditions while allowing for diverse functional group attachments makes it particularly attractive for rapid drug development against emerging viral threats.

From a synthetic chemistry perspective, recent advancements have focused on developing more efficient routes to 3,4-Difluorobenzophenone production. A 2024 Organic Process Research & Development paper described a continuous flow synthesis method that improves yield (85%) while reducing hazardous waste generation compared to traditional batch processes. This innovation addresses growing concerns about sustainable manufacturing in the pharmaceutical industry and could facilitate broader adoption of this valuable intermediate.

As research progresses, 3,4-Difluorobenzophenone continues to demonstrate its importance in addressing current challenges in drug discovery, from antibiotic resistance to targeted cancer therapies. The compound's unique chemical properties and versatility position it as a critical tool for medicinal chemists working to develop the next generation of therapeutic agents. Future studies are expected to explore its applications in additional therapeutic areas and further optimize its synthetic accessibility for industrial-scale production.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:85118-07-6)3,4-Difluorobenzophenone
A19681
Purity:99%
Quantity:500g
Price ($):387.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:85118-07-6)3,4-二氟二苯酮
LE2471867
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
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